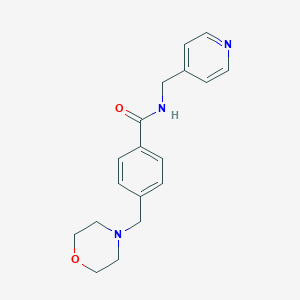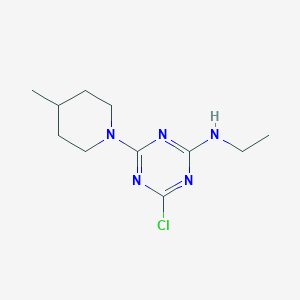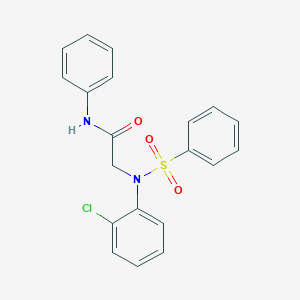
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester, commonly known as DPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPC belongs to the class of pyrrole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
作用機序
The exact mechanism of action of DPC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. DPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. DPC has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPC has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation, DPC has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, DPC has also been found to reduce pain and swelling in these models. In studies of cancer cells, DPC has been found to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One of the major advantages of DPC is its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to the use of DPC in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain assays. Additionally, DPC can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DPC. One area of research is the development of more effective synthesis methods for DPC that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DPC and its potential as a therapeutic agent for the treatment of inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of DPC, particularly in human subjects.
合成法
The synthesis of DPC involves a multi-step process, which starts with the reaction of 2,5-diphenylpyrrole with diethyl malonate in the presence of a base to form the corresponding pyrrole carboxylic acid. The carboxylic acid is then converted into its methyl ester using a reagent such as diazomethane. The final step involves the reduction of the pyrrole ring using a reducing agent such as lithium aluminum hydride to yield DPC.
科学的研究の応用
DPC has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that DPC can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, DPC has also been found to possess anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
特性
製品名 |
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
methyl (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)15-12-16(13-8-4-2-5-9-13)19-17(15)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3/t15-,17-/m1/s1 |
InChIキー |
KRABNTCRFHMONQ-NVXWUHKLSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC(=N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)